4-Chloroisophthalic acid
Description
Historical Context and Evolution of Dicarboxylate Ligands in Material Design
The foundation of modern materials science built upon coordination chemistry can be traced back to the late 19th and early 20th centuries with Alfred Werner's pioneering work on metal complexes. libretexts.org His theory established that metals possess both primary (oxidation state) and secondary (coordination number) valencies, allowing them to bind with molecules and ions, then called ligands, to form complex structures. libretexts.org Early studies focused on simple ligands like ammonia (B1221849) and halides, leading to an understanding of coordination geometry. libretexts.org
The use of dicarboxylate ligands, organic molecules containing two carboxyl groups (-COOH), marked a significant evolution in the design of coordination-based materials. Initially, these were used in the synthesis of what were known as "double salts." libretexts.org However, their true potential was realized with the advent of coordination polymers, where metal ions are linked into extended one-, two-, or three-dimensional networks by organic bridging ligands. wikipedia.orgmdpi.com Dicarboxylate anions proved to be exceptionally effective linkers due to the versatility of the carboxylate group, which can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. mdpi.comresearchgate.net
The development of robust, porous materials, particularly Metal-Organic Frameworks (MOFs), in the 1990s, propelled dicarboxylate ligands to the forefront of material design. wikipedia.org The concept of using rigid "struts" or "linkers," such as 1,4-benzenedicarboxylic acid, to connect metal-containing secondary building units (SBUs) allowed for the creation of crystalline materials with permanent, accessible porosity and extraordinarily high surface areas. wikipedia.orgresearchgate.net This innovation transformed the field, shifting focus from simple coordination complexes to the rational design of functional, porous frameworks for applications in gas storage, separation, and catalysis. researchgate.netnih.gov
Significance of Aromatic Carboxylic Acids in Coordination Chemistry and Materials Science
Aromatic carboxylic acids are a cornerstone of modern coordination chemistry and materials science, primarily serving as the principal organic building blocks for coordination polymers and MOFs. semanticscholar.orgnih.gov Their significance stems from a combination of intrinsic properties that make them ideal for constructing stable, functional, and structurally diverse materials. mdpi.com
Key Attributes and Roles:
Structural Rigidity and Tunability: The rigid nature of the aromatic core (e.g., a benzene (B151609) ring) allows for the predictable construction of robust frameworks. wikipedia.org The geometry of these linkers, such as the 120° angle between the carboxyl groups in isophthalic acid (the parent molecule of 4-chloroisophthalic acid), directly influences the topology and pore structure of the resulting MOF. nih.gov
Versatile Coordination Modes: The carboxylate groups can deprotonate and bind to metal ions in multiple ways, facilitating the formation of stable connections and high-dimensional networks. researchgate.netmdpi.com This versatility allows a single type of linker to produce different structures depending on the metal ion and synthesis conditions. nih.gov
Functionalization: The aromatic ring can be readily functionalized with various chemical groups (e.g., halogens, amino groups, hydroxyls). wiley.comfrontiersin.org This functionalization modifies the linker's electronic properties and steric bulk, which in turn tunes the properties of the final material, such as its affinity for specific molecules, its luminescent behavior, or its catalytic activity. mdpi.comfrontiersin.org The introduction of functional groups can alter the framework's pore environment, leading to enhanced performance in applications like selective sensing or gas separation. mdpi.com
The ability to control the assembly of MOFs is heavily influenced by the choice of the aromatic carboxylic acid linker. nih.gov Factors such as the linker's pKa, size, and structural similarity to other components in the reaction mixture, like modulators, can be used to control crystallite size and defect distribution, which are critical for optimizing material properties. nih.govacs.org
Current Research Landscape of Halogenated Isophthalic Acids
The introduction of halogen atoms onto isophthalic acid linkers represents a strategic approach to fine-tuning the properties of coordination materials. Halogenation, including chlorination, influences the resulting frameworks in several key ways, making it an active area of research.
Recent research has demonstrated the utility of halogenated isophthalic acids in creating novel materials. For instance, studies on 4-bromoisophthalic acid, a close analogue to the chloro-derivative, show its use in synthesizing high-performance polymers and as a precursor for dyes and pigments. ontosight.ai In the realm of coordination chemistry, a series of three-dimensional coordination complexes have been synthesized using 4-halogenated isophthalic acids (including chloro-, bromo-, and iodo- variants) in conjunction with flexible bis(imidazole) ligands. researchgate.net These studies reveal how the identity of the halogen atom systematically influences the resulting structures and their photoluminescent properties.
The synthesis of poly(benzobisthiazole)s, a type of high-performance polymer, has also been achieved using halogenated isophthalic and phthalic acids. wiley.com These efforts highlight that incorporating halogen moieties can increase the solubility and processability of the polymers while imparting desirable thermal stability. wiley.com
Research Data on Related Materials
The tables below present data from research on materials synthesized using dicarboxylate ligands, illustrating the structural diversity and properties that can be achieved.
Table 1: Structural Data of Selected Coordination Polymers with Dicarboxylate Ligands
| Compound/Material | Ligand(s) | Metal Ion | Dimensionality | Crystal System | Ref. |
| [Mn₂(μ₄-H₂L₁)(phen)₂]n·4nH₂O | 3,3′,5,5′-biphenyltetracarboxylic acid, 1,10-phenanthroline | Mn(II) | 3D | Monoclinic | acs.org |
| [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n | 3,3′,5,5′-biphenyltetracarboxylic acid, 2,2'-bipyridine | Zn(II) | 1D | Monoclinic | acs.org |
| [Cd₂(μ₆-deta)(bpy)(H₂O)]n | 2,3′,4′,5-diphenyl ether tetracarboxylic acid, 2,2'-bipyridine | Cd(II) | 2D | Triclinic | mdpi.comresearchgate.net |
| [Cd₂(μ₅-deta)(bpy)₂(H₂O)]n | 2,3′,4′,5-diphenyl ether tetracarboxylic acid, 2,2'-bipyridine | Cd(II) | 3D | Monoclinic | mdpi.comresearchgate.net |
| UiO-66 | 1,4-benzenedicarboxylic acid | Zr(IV) | 3D | Cubic | nih.gov |
Table 2: Properties of Zirconium-based MOFs with Different Linkers
| MOF Name | Linker | BET Surface Area (m²/g) | Synthesis Concentration | Ref. |
| UiO-66 | 1,4-benzenedicarboxylic acid | 1340 | 1.0 M | nih.gov |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | 1140 | 0.5 M | nih.gov |
| UiO-67 | 4,4'-biphenyldicarboxylic acid | 2270 | 0.5 M | nih.gov |
| UiO-68-Me₂ | 2,5-dimethyl-1,4-benzenedicarboxylic acid | 1250 | 0.5 M | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLYBKHRTXFIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325260 | |
| Record name | 4-Chloroisophthalic acid | |
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Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-85-4 | |
| Record name | 4-Chloroisophthalic acid | |
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| Record name | 4-Chloroisophthalic acid | |
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| Record name | 4-Chloroisophthalic acid; 95% | |
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Synthetic Methodologies and Reaction Pathways of 4 Chloroisophthalic Acid
Established Synthesis Routes
The traditional preparation of 4-chloroisophthalic acid and its derivatives relies on foundational organic chemistry reactions, primarily through the direct chlorination of a readily available precursor or by employing classic substitution reactions on a functionalized isophthalic acid molecule.
Chlorination of Isophthalic Acid
The most direct conceptual route to this compound is the electrophilic aromatic substitution of isophthalic acid. This process typically involves reacting isophthalic acid with a chlorinating agent. Common reagents for this type of transformation include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). vulcanchem.com The reaction is generally performed in the presence of a Lewis acid catalyst, such as iron(III) chloride, to polarize the chlorinating agent and facilitate the electrophilic attack on the aromatic ring. The directing effects of the two meta-positioned carboxylic acid groups, which are deactivating and meta-directing, guide the incoming chlorine atom to the C-4 position (or the equivalent C-6 position).
Another established method involves the oxidation of 4-chloro-m-xylene. rsc.org This route circumvents the direct chlorination of the deactivated isophthalic acid ring. The starting xylene derivative is first chlorinated, and the resulting 4-chloro-m-xylene is then subjected to strong oxidizing agents, such as potassium permanganate, which convert the two methyl groups into carboxylic acid groups to yield the final product. rsc.org
Alternative Chlorination Strategies for Isophthalic Acid Derivatives
Indirect methods involving functional group manipulation on isophthalic acid derivatives provide alternative pathways. A notable strategy is the Sandmeyer reaction, starting from an amino-substituted isophthalic acid. For instance, a synthetic route analogous to the preparation of 5-chloroisophthalic acid can be employed. chalcogen.ro This process begins with 4-aminoisophthalic acid, which is treated with a solution of sodium nitrite (B80452) in a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to form an in-situ diazonium salt. chalcogen.ro This intermediate is then reacted with a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound with high purity. chalcogen.ro This method is particularly useful when direct chlorination proves difficult or results in isomeric mixtures.
Table 1: Comparison of Established Synthesis Routes
| Route | Starting Material | Key Reagents | General Conditions | Primary Advantage |
|---|---|---|---|---|
| Direct Chlorination | Isophthalic Acid | Cl₂ or SO₂Cl₂; Lewis Acid Catalyst | Varies; may require heat | Utilizes a readily available precursor |
| Oxidation | 4-chloro-m-xylene | KMnO₄ or other strong oxidants | Typically reflux in aqueous solution | Avoids direct chlorination of a deactivated ring |
Advanced Synthetic Techniques and Green Chemistry Approaches
In contemporary materials science, this compound is a valued organic linker for constructing multidimensional structures like coordination polymers and metal-organic frameworks (MOFs). The synthesis of these materials often employs advanced, environmentally conscious techniques.
Hydrothermal Synthesis Conditions for Coordination Polymers
Hydrothermal synthesis is a prevalent method for growing high-quality crystalline coordination polymers. berkeley.edusci-hub.se In this technique, this compound (as the linker) and a selected metal salt (as the node) are dissolved or suspended in water in a sealed, typically Teflon-lined, stainless-steel autoclave. cam.ac.ukmdpi.com The vessel is heated to temperatures above the boiling point of water (e.g., 120-180 °C), creating high pressure and facilitating the dissolution of reactants and the subsequent self-assembly and crystallization of the coordination polymer upon slow cooling. berkeley.educam.ac.uk The properties and topology of the resulting framework can be influenced by reaction parameters such as temperature, pH, reaction time, and the molar ratio of the reactants. sci-hub.se This method has been successfully used to create novel coordination polymers, including lanthanide-based frameworks, where this compound links metal centers into complex one-, two-, or three-dimensional networks.
Solvothermal Synthesis of Metal-Organic Frameworks
Similar to hydrothermal synthesis, solvothermal synthesis involves the reaction of constituents in a sealed vessel under elevated temperature and pressure. d-nb.info The key difference is the use of an organic solvent or a mixture of solvents instead of water. jchemrev.com For the synthesis of MOFs using this compound, solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are common. d-nb.infojchemrev.com
The process involves dissolving the metal salt (e.g., zinc nitrate (B79036), aluminum nitrate) and this compound in the chosen solvent, sometimes with the addition of a modulator like hydrochloric acid or acetic acid to control crystal growth and improve quality. nih.govossila.com The mixture is heated in an autoclave, leading to the formation of the MOF structure. jchemrev.com Solvothermal synthesis allows for precise control over the morphology, particle size, and porosity of the resulting MOFs, making it a cornerstone technique in the development of these functional materials. jchemrev.com For example, novel aluminum-based nanomaterials have been synthesized using this compound and aluminum nitrate nonahydrate under such conditions. researchgate.netresearchgate.net
Mechanochemical Synthesis in Material Preparation
Mechanochemistry, which uses mechanical energy (e.g., grinding or ball-milling) to induce chemical reactions, is emerging as a powerful green chemistry approach. researchgate.net This method significantly reduces or eliminates the need for bulk solvents, shortens reaction times, and can lead to the formation of novel material phases.
In the context of materials based on this compound, mechanochemical synthesis can be applied to prepare MOFs and other coordination materials. The solid reactants—the metal salt and this compound—are placed in a milling jar, often with a small amount of liquid (liquid-assisted grinding, LAG) to facilitate the reaction. researchgate.net The mechanical force generated during milling initiates the reaction between the components, leading to the formation of the desired product. A liquid-assisted mechanochemical route has been noted for its potential in creating materials with reduced particle size and high reactivity. researchgate.net This solvent-free or minimal-solvent approach offers a scalable and environmentally friendly alternative to traditional solvothermal methods for preparing advanced materials.
Table 2: Advanced Synthesis Techniques Involving this compound
| Technique | Role of this compound | Typical Co-Reactants | Medium | Key Process Feature |
|---|---|---|---|---|
| Hydrothermal Synthesis | Organic Linker | Metal Salts (e.g., Cd(NO₃)₂, Lanthanide Chlorides) | Water | High temperature (>100°C) and pressure in an autoclave |
| Solvothermal Synthesis | Organic Linker | Metal Salts (e.g., Zn(NO₃)₂, Al(NO₃)₃) | Organic Solvents (e.g., DMF, DEF) | Reaction above solvent boiling point in an autoclave |
| Mechanochemical Synthesis | Organic Linker / Reagent | Metal Salts or Oxides | Solvent-free or Liquid-Assisted Grinding (LAG) | Mechanical energy input via ball-milling |
Catalytic Methods in this compound Synthesis
The synthesis of this compound can be achieved through various catalytic methods. One common approach is the direct chlorination of isophthalic acid. vulcanchem.com This process typically involves the use of chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). vulcanchem.com The catalyst facilitates the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a chlorine atom. The reaction conditions are carefully controlled to favor the formation of the 4-chloro isomer.
Another catalytic route involves the hydrolysis of 1,3-bis(trichloromethyl)benzene (B1219691) derivatives. This reaction can be catalyzed by a Friedel-Crafts catalyst, such as iron(III) chloride or aluminum chloride. google.com The hydrolysis is performed with water as a gas, and maintaining the presence of some of the resulting acid dichloride throughout the reaction can lead to a fast reaction and high yield. google.com
Furthermore, catalytic reduction can be employed in multi-step synthetic pathways that lead to this compound derivatives. For instance, after nitration of this compound to introduce a nitro group at the 5-position, the subsequent reduction of this nitro group to an amino group can be achieved through catalytic reduction using a palladium-on-carbon catalyst under slightly alkaline conditions. google.com
Intermediate Compounds and Byproducts in Synthesis
Analysis of Chloroisophthaloyl Chloride Isomers
The synthesis of chlorinated isophthaloyl chlorides often results in a mixture of isomers, which can be challenging to separate. epo.org During the chlorination of isophthaloyl chloride, undesired isomers such as 4-chloroisophthaloyl chloride and over-chlorinated products like dichloroisophthaloyl chlorides can be formed. epo.org The 4-chloroisophthaloyl chloride isomer is particularly problematic to separate from the desired 5-chloroisophthaloyl chloride due to their close boiling points. epo.org
Gas chromatography (GC) is a common analytical technique used to analyze the composition of the reaction product, allowing for the quantification of different isomers. epo.org For example, in one process, the reaction product was found to contain 12.3% isophthaloyl chloride, 84.8% 5-chloroisophthaloyl chloride, 0.71% 4-chloroisophthaloyl chloride, and 2.8% dichloroisophthaloyl chloride by mole percent. epo.org The identification and quantification of these isomers are crucial for process optimization and ensuring the purity of the final product. Contaminants in isophthaloyl chloride can include isophthalic acid, isophthaloyl mono acid chloride, and various chlorinated isomers. researchgate.net
Table 1: Isomer Distribution in a Sample Chlorination Reaction of Isophthaloyl Chloride. epo.org
| Compound | Mole Percent (%) |
| Isophthaloyl chloride | 12.3 |
| 5-Chloroisophthaloyl chloride | 84.8 |
| 4-Chloroisophthaloyl chloride | 0.71 |
| Dichloroisophthaloyl chloride | 2.8 |
Formation of this compound from Isophthaloyl Chloride
This compound can be formed from the hydrolysis of the corresponding acid chloride, 4-chloroisophthaloyl chloride. The hydrolysis of isophthaloyl chlorides, such as terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), proceeds through intermediate "half-acid" products where one of the two carboxylic acid chloride groups reacts with water to form a carboxylic acid. nih.gov Subsequently, the second acid chloride group hydrolyzes to yield the dicarboxylic acid. nih.gov This hydrolysis is typically rapid, with over 90% of the initial phthaloyl chloride hydrolyzing in less than 60 minutes at 0°C. nih.gov The final isophthalic acid products are hydrolytically stable. nih.gov
The reaction can be represented as follows: C₆H₃Cl(COCl)₂ + H₂O → C₆H₃Cl(COCl)(COOH) + HCl C₆H₃Cl(COCl)(COOH) + H₂O → C₆H₃Cl(COOH)₂ + HCl
Derivatization of this compound
Esterification Reactions
This compound can undergo esterification to form its corresponding esters. This is typically achieved by reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions. vulcanchem.comvulcanchem.comlibretexts.org The reaction with methanol yields dimethyl 4-chloroisophthalate, while reaction with ethanol produces diethyl 4-chloroisophthalate. vulcanchem.comvulcanchem.com The purity of the resulting ester can be improved by recrystallization. vulcanchem.com Industrial-scale production might utilize continuous flow reactors to improve efficiency. vulcanchem.com
Table 2: Examples of Esterification Reactions of this compound.
| Reactant | Catalyst | Product | Reference |
| Methanol | Sulfuric acid or p-toluenesulfonic acid | Dimethyl 4-chloroisophthalate | vulcanchem.com |
| Ethanol | Sulfuric acid or a solid acid catalyst | Diethyl 4-chloroisophthalate | vulcanchem.com |
Amide Formation from this compound
Amides can be synthesized from this compound through the reaction of its derivatives with amines. solubilityofthings.compearson.com A common method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (4-chloroisophthaloyl chloride). fishersci.itlibretexts.org This acid chloride can then readily react with primary or secondary amines to form the corresponding diamide. fishersci.itlibretexts.org The reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct. fishersci.it
Alternatively, various coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov This method avoids the need to first isolate the acid chloride. fishersci.itnih.gov
Functionalization for Specific Applications
The inherent chemical architecture of this compound, featuring two carboxylic acid groups and a chlorine substituent on an aromatic ring, allows for targeted functionalization to create materials for specialized applications. The primary routes of functionalization involve reactions of the carboxylic acid groups, leading to the formation of high-performance polymers and coordination complexes.
Monomer for High-Performance Polymers:
This compound serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyamides and polyesters. vulcanchem.com The functionalization process occurs via step-growth polymerization, where the dicarboxylic acid reacts with a suitable co-monomer, such as a diamine or a diol.
In the production of polyamides, this compound is typically first converted to its more reactive diacid chloride derivative, 4-chloroisophthaloyl chloride. This intermediate then undergoes polycondensation with aromatic or aliphatic diamines. nih.govgoogle.com The presence of the chlorine atom on the benzene ring is a key feature; its electron-withdrawing nature enhances the thermal stability and flame-retardant properties of the resulting polyamide. vulcanchem.com These characteristics make the polymers suitable for demanding applications in the automotive and aerospace industries. vulcanchem.com
The general reaction for polyamide formation is as follows: n(Cl-C₆H₃-(COOH)₂) + n(H₂N-R-NH₂) → [-OC-C₆H₃(Cl)-CO-NH-R-NH-]n + 2n H₂O
This process, known as condensation polymerization, forms strong and resilient materials widely recognized as nylons or aramids, depending on the monomers used.
Linker for Metal-Organic Frameworks (MOFs):
The rigid structure and divergent carboxylate groups of this compound make it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. chalcogen.ro In the synthesis of MOFs, the carboxylic acid groups of this compound are deprotonated to coordinate with metal centers, forming a porous three-dimensional structure. ossila.com
The halogen substituent on the isophthalic acid molecule can influence the resulting MOF's properties, such as pore size, stability, and functionality. Researchers have successfully synthesized three-dimensional coordination complexes using this compound and various metal ions like cobalt(II) and zinc(II), along with flexible nitrogen-donor co-ligands. researchgate.netresearchgate.net These halogenated MOFs are investigated for their unique structural topologies and potential applications in areas like gas storage, separation, and catalysis. researchgate.net
Table 1: Functionalization of this compound for Specific Applications
| Application Area | Functionalization Method | Co-reactant(s) | Resulting Product | Key Properties |
|---|---|---|---|---|
| High-Performance Polymers | Polycondensation | Diamines, Diols | Polyamides, Polyesters | Enhanced thermal stability, flame retardancy. vulcanchem.com |
| Materials Science | Coordination Bonding | Metal Ions (e.g., Zn(II), Co(II)), N-donor ligands | Metal-Organic Frameworks (MOFs) | Porous crystalline structure, specific catalytic or luminescent properties. researchgate.netresearchgate.net |
Synthesis of Novel Halogenated Isophthalic Acid Derivatives
This compound serves as a foundational molecule for the synthesis of a variety of novel halogenated isophthalic acid derivatives. These new compounds are designed to fine-tune the chemical and physical properties of resulting materials, such as coordination polymers and other advanced materials.
The primary strategies for creating novel derivatives include:
Modification of the Carboxylic Acid Groups: The carboxylic acid moieties can be converted into other functional groups, most commonly esters or acid chlorides. The esterification of this compound with alcohols like methanol produces the corresponding diester, dimethyl 4-chloroisophthalate. vulcanchem.com This reaction is typically catalyzed by an acid, such as sulfuric acid. vulcanchem.com The conversion to the highly reactive 4-chloroisophthaloyl chloride can be achieved using reagents like phosgene (B1210022) or thionyl chloride, a critical step for subsequent reactions like polyamide synthesis. google.com
Introduction of Other Halogens: While direct halogenation of this compound is challenging due to the deactivating nature of its existing substituents, other halogenated isomers can be prepared from different precursors. For instance, 5-chloroisophthalic acid has been synthesized from 5-aminoisophthalic acid via a Sandmeyer reaction. chalcogen.ro This process involves the diazotization of the amino group with sodium nitrite in a strong acid, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chlorine atom. chalcogen.ro This synthetic principle could be applied to create other halogenated derivatives, provided the appropriately substituted amino-isophthalic acid is available.
Research has focused on using these derivatives as building blocks. For example, 4-halogenated isophthalic acids (both chloro and bromo derivatives) have been used to synthesize a series of three-dimensional coordination polymers with metal ions like cobalt and zinc. researchgate.netresearchgate.net The choice of halogen and the geometry of the ligands play a crucial role in directing the final architecture and properties of the supramolecular network. researchgate.net
Table 2: Selected Synthetic Pathways for Halogenated Isophthalic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ | Dimethyl 4-chloroisophthalate | Esterification. vulcanchem.com |
| This compound | Phosgene (COCl₂) | 4-Chloroisophthaloyl chloride | Acyl chloride formation. google.com |
Coordination Chemistry of 4 Chloroisophthalic Acid
Ligand Properties and Coordination Modes
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.gov The characteristics of the ligand, such as its charge, size, and the nature of its coordinating atoms, dictate the reactivity and structure of the final complex. nih.gov
Dicarboxylate Ligand Characteristics (H2cpa)
4-Chloroisophthalic acid is a dicarboxylate ligand, meaning it possesses two carboxylate functional groups (-COOH). These groups are the primary sites for coordination with metal ions. The deprotonated form of the acid, 4-chloroisophthalate (cpa²⁻), acts as a ditopic linker, capable of connecting to metal centers at two distinct points. The two carboxylate groups are situated at the 1- and 3-positions of a benzene (B151609) ring, creating a specific angular geometry between them. This inherent bend in the ligand's structure is a crucial factor in directing the assembly of the coordination polymer, often leading to complex and non-linear architectures.
Chelation and Bridging Modes of Carboxylate Groups
The carboxylate groups of the 4-chloroisophthalate ligand can coordinate to metal ions in several ways. The two main modes are chelation and bridging.
Chelation: Both oxygen atoms of a single carboxylate group can bind to the same metal ion, forming a chelate ring. This mode is less common for isophthalate-type ligands in the formation of extended polymers but can occur.
Bridging: More commonly, the carboxylate groups act as bridges between different metal ions, which is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. wikipedia.org A single carboxylate group can bridge two metal ions (a syn-anti bridging mode, for example), or each of the two carboxylate groups on the ligand can bind to different metal centers, effectively linking them. This bridging capability allows for the construction of extended networks.
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other auxiliary ligands.
Influence of the Chloro-Substituent on Coordination
The presence of a chlorine atom at the 4-position of the isophthalic acid ring significantly influences the ligand's coordination behavior. Substituents on the isophthalic acid backbone are known to affect the coordination environments of the metal ions and the coordination modes of the carboxyl groups, which in turn determines the final structure of the polymer. rsc.org
The primary influences of the chloro-substituent are:
Electronic Effects: The chlorine atom is electron-withdrawing. This effect can increase the acidity of the carboxylic acid groups, potentially altering the deprotonation process during synthesis. This electronic modification can also influence the charge distribution on the ligand and the strength of the coordination bonds formed with the metal ion.
Steric Effects: While not exceptionally large, the chlorine atom introduces steric bulk compared to a hydrogen atom. This can influence the orientation of the ligand as it approaches the metal center and affect the packing of the polymer chains in the solid state. Studies on various substituted isophthalic acids have shown that changing the substituent from hydrogen to bulkier groups like tert-butyl can decrease the coordination number of the metal ion and reduce the dimensionality of the resulting structure. rsc.org
Formation of Coordination Polymers (CPs) with this compound
The combination of this compound with various metal ions, often in the presence of auxiliary N-donor ligands, leads to the formation of coordination polymers with diverse structures. researchgate.net The synthesis typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel, allowing for the slow crystallization of the product. oaepublish.com
Synthesis and Structural Characterization of 4-Chloroisophthalate-Based CPs
A notable example is the synthesis of a cobalt(II) coordination polymer, formulated as [Co(bbi)(4-Cl-ip)]n. researchgate.net This compound was synthesized hydrothermally using this compound (4-Cl-H2ip) and an auxiliary N-donor ligand, 1,1′-(1,4-butanediyl)bis(imidazole) (bbi). researchgate.net
The structure of this polymer was determined by single-crystal X-ray diffraction, a definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net Characterization also typically involves elemental analysis to confirm the chemical formula, IR spectroscopy to verify the coordination of the carboxylate groups, and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.netresearchgate.net In the case of [Co(bbi)(4-Cl-ip)]n, it was found to be isostructural with related halogenated isophthalate (B1238265) polymers, forming a 3D framework with a 4-connected topology. researchgate.net
| Property | Details for [Co(bbi)(4-Cl-ip)]n |
| Ligands | 4-chloroisophthalate (4-Cl-ip), 1,1′-(1,4-butanediyl)bis(imidazole) (bbi) |
| Metal Ion | Cobalt(II) |
| Synthesis Method | Hydrothermal |
| Dimensionality | 3D |
| Topology | 4-connected net |
Table 1: Summary of the characteristics of the coordination polymer [Co(bbi)(4-Cl-ip)]n. researchgate.net
One-Dimensional (1D) Coordination Polymer Architectures
While this compound can form 3D networks, it can also be used to construct lower-dimensional structures, such as one-dimensional (1D) coordination polymers. rsc.org These structures consist of linear chains or zigzag chains of alternating metal ions and organic linkers. mdpi.com The formation of a 1D architecture versus a higher-dimensional one is a delicate balance of synthesis conditions and ligand choice. rsc.org
Two-Dimensional (2D) Coordination Polymer Networks
The assembly of 4-chloroisophthalate with metal ions can result in the formation of two-dimensional (2D) coordination polymers. In these structures, the metal centers and organic linkers connect to form extended sheets or layers. The specific architecture of these 2D networks can be influenced by the presence of ancillary ligands, which can control the coordination environment of the metal ion and direct the assembly process. acs.org For instance, the use of different N-donor supporting ligands in conjunction with substituted dicarboxylates has been shown to produce a variety of structures ranging from 1D chains to 2D layers and 3D frameworks. acs.org In a typical 2D assembly, the 4-chloroisophthalate linkers might bridge metal ions within a plane, while interactions such as hydrogen bonding or π-π stacking between these layers can consolidate the supramolecular structure. The design of such 2D polymers often involves a dual-ligand strategy to achieve specific topologies and properties. rsc.org
Three-Dimensional (3D) Coordination Polymer Frameworks
The use of this compound is also prominent in the synthesis of three-dimensional (3D) coordination polymers. researchgate.netresearchgate.net In these frameworks, the 4-chloroisophthalate anion (cpa²⁻) connects metal centers to create a structure that extends in all three dimensions.
A notable example involves the synthesis of isostructural lanthanide-based coordination polymers. researchgate.net Under hydrothermal conditions, this compound reacts with lanthanide salts such as europium(III), neodymium(III), and praseodymium(III) to form 3D frameworks with the general formula [Ln₂(cpa)₃(DMF)₂]n. researchgate.net In these structures, the carboxylate groups of the cpa²⁻ ligand bridge the lanthanide ions, forming a robust and complex 3D network. researchgate.net The diversity in the structures of coordination polymers arises from the varied coordination modes of the carboxylate anions and the flexible coordination numbers of the lanthanide ions. researchgate.net The presence of the halogen substituent on the isophthalic acid linker can further influence the resulting framework. researchgate.net
Interpenetration in 4-Chloroisophthalate Coordination Polymers
Interpenetration is a common phenomenon in coordination polymers where two or more independent frameworks grow through one another without any covalent bonds between them. This can occur in networks with sufficient void space to accommodate additional frameworks. While direct examples detailing interpenetration specifically with 4-chloroisophthalate are not prevalent, the principle is well-established for coordination polymers derived from similar isophthalic acid linkers. rsc.org
For example, coordination polymers synthesized from modified isophthalic acids have been shown to form complex interpenetrating structures, such as 3D four-fold interpenetrating diamondoid architectures. rsc.org In other cases, 2D undulating sheets have been observed to penetrate each other, leading to a 3D polycatenation structure. rsc.org The formation of such interpenetrated frameworks, including 3D+3D interpenetration, is a known strategy to enhance the stability of the resulting material by filling void space. acs.org It is plausible that 4-chloroisophthalate could also form such systems, depending on the reaction conditions and the specific metal ions and auxiliary ligands used.
Metal-Organic Frameworks (MOFs) Incorporating this compound
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters linked by organic molecules. this compound serves as a valuable organic linker in the creation of these materials. uts.edu.au
Design Principles for 4-Chloroisophthalate MOFs
The design of MOFs using 4-chloroisophthalate is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. Key design principles include:
Linker Geometry and Functionality: Isophthalic acid and its derivatives are popular linkers due to their diversified coordination modes, which allow for the construction of various network topologies. researchgate.net The angular disposition of the two carboxylate groups in the 4-chloroisophthalate linker is crucial for forming 3D structures rather than simpler 1D or 2D polymers.
Modulated Synthesis: The introduction of "modulators," often monocarboxylic acids structurally similar to the linker, can influence the MOF crystallization process. nih.gov These modulators compete with the linker for coordination to the metal centers, which can slow down the nucleation rate and lead to the formation of larger, higher-quality crystals suitable for structural analysis. nih.gov
Solvent System: The choice of solvent is critical as it affects the solubility of the precursors and can play a role as a templating agent, influencing the final structure that crystallizes. nih.gov
Synthesis and Crystallographic Analysis of MOF Structures
The synthesis of MOFs incorporating 4-chloroisophthalate is typically achieved through methods like solvothermal or hydrothermal synthesis. researchgate.netnih.gov These methods involve heating the constituent metal salts and the organic linker in a sealed vessel, often leading to the direct crystallization of the MOF product. mdpi.com The resulting polycrystalline powders or single crystals are then subjected to rigorous analysis to confirm their structure and purity.
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for the structural determination of MOFs, providing precise atomic coordinates and a detailed view of the 3D arrangement. nih.govrsc.org The process is essential for understanding the material's properties and requires the growth of high-quality single crystals, which can be challenging. readcrystalbio.comrsc.org
The analytical procedure involves several steps:
A suitable single crystal is mounted on a diffractometer. mdpi.com
The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected by a detector. nih.gov
The collected data are processed to determine the unit cell parameters and space group. mdpi.com
The structure is then "solved" using computational methods (like SHELXT) to generate an initial model of the atomic arrangement. mdpi.com
This model is subsequently "refined" (using programs like SHELXL) to best fit the experimental diffraction data, yielding the final, accurate crystal structure. mdpi.com
For the lanthanide-based MOFs with 4-chloroisophthalate, [Ln₂(cpa)₃(DMF)₂]n, SC-XRD analysis revealed their isostructural nature and complex three-dimensional networks. researchgate.net
Below is a representative table of crystallographic data that would be obtained from such an analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₄H₃₂Cl₃Eu₂N₂O₁₄ |
| Formula Weight | 1169.91 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.851(2) |
| b (Å) | 18.435(4) |
| c (Å) | 20.112(4) |
| β (°) | 95.12(3) |
| Volume (ų) | 4003.1(14) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.941 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
Specific Examples of 4-Chloroisophthalate MOFs
The versatility of the 4-chloroisophthalate (cpa²⁻) ligand is demonstrated in its ability to form stable coordination complexes with a variety of metal ions, including lanthanides and first-row transition metals. These complexes exhibit a range of structural dimensionalities and network topologies.
Lanthanide ions are known for their high coordination numbers and unique luminescent properties, making them excellent candidates for the construction of functional MOFs. rsc.orgrsc.org The 4-chloroisophthalate ligand has been successfully employed in the synthesis of a series of isostructural lanthanide-based MOFs.
Research has shown that under hydrothermal conditions, this compound reacts with europium(III), neodymium(III), and praseodymium(III) to form isostructural compounds with the general formula [Ln₂(cpa)₃(DMF)₂]n. nih.gov These compounds have been characterized by single-crystal X-ray diffraction, revealing their complex three-dimensional structures. The structural similarity across these different lanthanide centers highlights the robust nature of the coordination network formed by the 4-chloroisophthalate linker. While specific studies focusing solely on dysprosium with this compound are less common, the general behavior of lanthanide-carboxylate coordination chemistry suggests that Dy(III) would likely form similar isostructural frameworks under comparable synthetic conditions. nih.govchemrxiv.orgmdpi.com
The luminescent properties of these lanthanide-based MOFs are of particular interest. For instance, europium-containing MOFs often exhibit strong red fluorescence due to the efficient energy transfer from the organic linker to the Eu³⁺ ion, a phenomenon known as the "antenna effect". researchgate.net This makes them promising materials for applications in sensing and lighting. rsc.org The specific properties of these lanthanide-4-chloroisophthalate MOFs are an active area of research.
Table 1: Crystallographic Data for Representative Lanthanide-Based MOFs with Carboxylate Ligands Note: Data for a representative isostructural series with a similar dicarboxylate linker is presented to illustrate typical parameters.
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| {[Eu₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.345 | 18.765 | 13.456 | 98.76 | 3078.9 |
| {[Gd₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.351 | 18.771 | 13.462 | 98.75 | 3082.1 |
| {[Tb₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.348 | 18.768 | 13.459 | 98.77 | 3080.5 |
| {[Dy₂(NDC)₃(H₂O)₄]·(DMF)₄} | Monoclinic | P2₁/c | 12.349 | 18.770 | 13.460 | 98.76 | 3081.2 |
Data adapted from a study on lanthanide-naphthalenedicarboxylate (NDC) MOFs, which are known to form isostructural series similar to other dicarboxylate-linked lanthanide MOFs. rsc.org
Cobalt(II) and manganese(II) ions have been shown to form isostructural coordination polymers with this compound under hydrothermal conditions. These compounds, with the general formula [M(cpa)]n (where M = Co or Mn), exhibit a three-dimensional, 5,5-connected network topology. nih.gov The structural isomorphism indicates that the coordination preferences of both Co(II) and Mn(II) are well-matched with the geometric and electronic properties of the 4-chloroisophthalate ligand, leading to the formation of a highly stable and predictable framework.
In these structures, the metal centers are typically octahedrally coordinated by oxygen atoms from the carboxylate groups of the cpa²⁻ ligands. nih.govinorgchemres.orgnih.govmdpi.commdpi.com The bridging nature of the carboxylate groups allows for the extension of the structure into a robust 3D framework. The magnetic properties of such Co(II) and Mn(II) coordination polymers are often of interest, as the metal centers can exhibit magnetic coupling through the organic linkers. acs.orgrsc.orgresearchgate.net
Table 2: General Structural Features of Co(II) and Mn(II) Coordination Polymers with Carboxylate Ligands
| Metal Ion | Typical Coordination Geometry | Dimensionality with Dicarboxylates | Common Network Topologies |
| Cobalt(II) | Octahedral | 1D, 2D, 3D | sra, fes, pcu |
| Manganese(II) | Octahedral, Distorted Octahedral | 1D, 2D, 3D | pcu, sql |
This table summarizes common structural characteristics observed in Co(II) and Mn(II) coordination polymers with various carboxylate-based linkers. nih.govacs.orgnih.govnih.gov
Zinc(II) and Cadmium(II) are d¹⁰ metal ions that are widely used in the construction of MOFs due to their flexible coordination geometries and their tendency to form luminescent materials. nih.govmdpi.comcd-bioparticles.net While extensive studies specifically on Zn(II) and Cd(II) with this compound are emerging, the coordination chemistry of these metals with similar isophthalate derivatives provides valuable insights.
Typically, Zn(II) and Cd(II) react with dicarboxylate linkers to form a wide variety of structures, ranging from 1D chains to complex 3D frameworks. mdpi.comajol.infomdpi.comekb.egrsc.org The final topology is often influenced by factors such as the solvent system, temperature, and the presence of auxiliary ligands. For instance, the use of N-donor co-ligands can lead to the formation of mixed-ligand MOFs with distinct properties. ajol.info The chloro-substituent on the isophthalate linker can influence the packing of the framework and the interactions within the pores.
Luminescent properties are a hallmark of many Zn(II) and Cd(II) MOFs, often arising from ligand-based fluorescence. nih.govrsc.org These materials are frequently explored for their potential in chemical sensing applications.
Table 3: Examples of Zn(II) and Cd(II) MOFs with Carboxylate-Based Ligands
| Compound Formula | Metal Ion | Organic Linker(s) | Dimensionality | Key Feature |
| {Zn₂(5NO₂-IP)₂(L)₂}n | Zn(II) | 5-nitroisophthalate, (E)-N′-(pyridin-3-ylmethylene)nicotinohydrazide | 2D | Reversible dye adsorption |
| {Cd₂(5NO₂-IP)₂(L)₂(H₂O)₄(H₂O)(CH₃OH)₆}n | Cd(II) | 5-nitroisophthalate, (E)-N′-(pyridin-3-ylmethylene)nicotinohydrazide | 2D | Isostructural with Zn(II) analogue |
| [Cd₂(TDB)₂(H₂O)₃]n | Cd(II) | 2,5-(thiophenediyl)dibenzoic acid | 3D | Nonlinear optical properties |
This table showcases the structural diversity and functional potential of Zn(II) and Cd(II) MOFs constructed from related carboxylate linkers.
Cobalt(II) and Manganese(II) Coordination Polymers
Pore Engineering and Tunability in 4-Chloroisophthalate MOFs
Pore engineering is a key aspect of MOF design, allowing for the tailoring of pore size, shape, and chemical environment to suit specific applications. mdpi.comrsc.orgberkeley.edu In MOFs constructed from this compound, both the carboxylate groups and the chloro-substituent offer avenues for pore engineering and tunability.
The dimensions and connectivity of the organic linker inherently define the primary pore structure of the MOF. By analogy with other dicarboxylate-based systems, strategies such as using mixed-linker systems or varying the metal-to-ligand ratio during synthesis can be employed to modify the resulting framework and its porosity. mdpi.com
The chloro-functional group on the aromatic ring plays a significant role in tuning the chemical environment within the pores. The presence of chlorine atoms can enhance the interaction with certain guest molecules through halogen bonding and other non-covalent interactions. nih.govacs.org This can lead to improved selectivity in gas adsorption and separation applications. For example, chloro-functionalized MOFs have shown enhanced adsorption of benzene. nih.govacs.org
Table 4: Strategies for Pore Engineering in MOFs
| Strategy | Description | Potential Impact on 4-Chloroisophthalate MOFs |
| Linker Modification | Introducing or altering functional groups on the organic linker before synthesis. | The chloro group itself is a modification that influences pore chemistry. Further functionalization is possible but complex. |
| Mixed-Linker Synthesis | Using a combination of two or more different organic linkers in the synthesis. | Can be used to fine-tune pore size and introduce additional functionalities alongside the chloro group. |
| Post-Synthetic Modification | Chemical modification of the MOF after its initial synthesis. | Can be used to introduce new functional groups or alter existing ones, enhancing properties like catalytic activity or guest selectivity. |
| Defect Engineering | Intentionally creating missing linkers or metal nodes in the framework. | Creates more open and accessible sites within the pores, which can enhance performance in catalysis and adsorption. |
This table outlines general strategies for pore engineering that are applicable to MOFs, including those derived from this compound. mdpi.comrsc.orgberkeley.edu
Supramolecular Assemblies and Non Covalent Interactions of 4 Chloroisophthalic Acid
Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the structural chemistry of carboxylic acids, and 4-Chloroisophthalic acid is no exception. cam.ac.uk These interactions, occurring between the acidic protons of the carboxyl groups (donors) and the carbonyl oxygens (acceptors), are fundamental to the formation of predictable and stable supramolecular structures. cam.ac.ukmdpi.com
In the solid state, the carboxylic acid groups of this compound are primary sites for strong intermolecular hydrogen bonding. Typically, these groups form centrosymmetric dimers, a common and highly stable motif for carboxylic acids. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring.
The presence of two carboxylic acid groups on the isophthalate (B1238265) backbone allows for the formation of extended one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The geometry and strength of these hydrogen bonds are critical in determining the final architecture. In derivatives of isophthalic acid, the interaction between hydrazine (B178648) and carboxylate groups, for example, involves sophisticated hydrogen bonding networks that define the compound's structural stability. Spectroscopic and crystallographic analyses are key to understanding these networks, revealing specific bond lengths and angles that characterize the interactions.
Water molecules are often incorporated into the crystal lattice of this compound and its derivatives, where they play a crucial role in mediating and extending the hydrogen-bonding network. nih.govnumberanalytics.com These lattice water molecules can act as both hydrogen bond donors and acceptors, bridging between 4-chloroisophthalate molecules or other co-formers that might otherwise be too distant to interact directly. bucea.edu.cnmdpi.com
| Interaction Type | Description | Structural Significance |
| Carboxylic Acid Dimer | A pair of O-H···O hydrogen bonds links two 4-chloroisophthalate molecules. | Forms robust, centrosymmetric eight-membered rings, a primary building block. |
| Water-Mediated Bridging | Water molecules form hydrogen bonds with carboxyl groups of different molecules. | Connects primary units, extending the network into higher dimensions (2D, 3D). bucea.edu.cnmdpi.com |
| Water Clusters | Discrete assemblies of water molecules (e.g., tetramers) link larger structural motifs. | Stabilizes the crystal lattice by filling voids and maximizing hydrogen bonding. researchgate.net |
Intermolecular Hydrogen Bonding in 4-Chloroisophthalate Structures
Halogen Bonding in this compound Systems
Halogen bonding is a significant, directional non-covalent interaction that plays a key role in the crystal engineering of halogenated compounds. mdpi.commdpi.com It involves an electrophilic region on the halogen atom, known as a σ-hole, interacting with a nucleophilic (electron-rich) center. nih.gov In this compound, the chlorine atom can act as a halogen bond donor, interacting with acceptors such as carbonyl oxygens, other chlorine atoms, or π-systems.
This interaction is classified as a noncovalent interaction between electron-deficient halogen atoms and electron-rich atoms. researchgate.net The strength of halogen bonds follows the general trend I > Br > Cl > F. ijres.org While typically weaker than strong hydrogen bonds, halogen bonds are highly directional and can effectively compete with or act in concert with hydrogen bonds to guide the assembly of molecules in the solid state. rsc.org In systems where both are possible, a hierarchy of interactions often emerges, leading to complex and predictable supramolecular structures. rsc.org The study of halogen bonding is crucial for understanding phenomena like self-assembly and crystallization. researchgate.net
| Parameter | Description |
| Donor | The chlorine atom on the this compound molecule. |
| Acceptor | Electron-rich sites such as carbonyl oxygen atoms, other halogens, or aromatic rings. |
| Geometry | Halogen bonds are highly directional, with the C-Cl···Acceptor angle typically approaching 180°. |
| Significance | Directs crystal packing, influences polymorphism, and contributes to overall lattice energy. mdpi.com |
π-π Stacking Interactions in this compound Assemblies
The aromatic rings of this compound molecules can interact through π-π stacking, another important non-covalent force that contributes to the stability of the crystal structure. mdpi.comnih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. scirp.org
In the crystal packing of 4-chloroisophthalate assemblies, π-π stacking often occurs between parallel or near-parallel aromatic rings. The stacking can adopt several geometries, including face-to-face (sandwich) or, more commonly, parallel-displaced arrangements, which are often electrostatically more favorable. wikipedia.org These interactions typically result in inter-planar distances of approximately 3.3 to 3.8 Å. researchgate.net This type of interaction is a key factor in the self-assembly of many organic molecules and can guide the formation of columnar or layered structures. nih.govrsc.org
Other Non-Covalent Interactions
Metal-Ligand Interactions in Supramolecular Structures
The carboxylate groups of the 4-chloroisophthalate ligand exhibit diverse coordination modes, which are influenced by factors such as the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions. solubilityofthings.com Common coordination modes observed in structures involving isophthalate derivatives include monodentate, bidentate (chelating or bridging), and various other bridging fashions that link multiple metal centers. rsc.org
In another example, a cobalt(II) coordination polymer, [Co(bbi)(4-Cl-ip)]n (where 4-Cl-H2ip is this compound and bbi is 1,1′-(1,4-butanediyl)bis(imidazole)), demonstrates the interplay between the metal ion, the primary dicarboxylate ligand, and a flexible N-donor ancillary ligand. researchgate.net In this structure, the Co(II) ion is coordinated by both oxygen atoms from the carboxylate groups of 4-chloroisophthalate and nitrogen atoms from the bbi ligands. This creates a specific coordination environment around the metal center, which is crucial for the directed assembly of the final supramolecular architecture. researchgate.net The coordination geometry around the Co(II) ion in such complexes is typically octahedral, though distortions are common. researchgate.net
The table below summarizes key interaction parameters for a representative cobalt complex with this compound, illustrating the typical bond lengths involved in the metal-ligand coordination.
| Complex | Metal-Oxygen (Å) | Metal-Nitrogen (Å) | Reference |
| [Co(bbi)(4-Cl-ip)]n | Comparable to related Co(II) carboxylate complexes | Comparable to related Co(II) complexes with bridging N-donor ligands | researchgate.net |
These metal-ligand interactions are the primary non-covalent forces that establish the fundamental framework of the supramolecular assembly, which is then further organized by other interactions like hydrogen bonding and π-π stacking. researchgate.net
Self-Assembly Processes involving this compound
The construction of complex, well-defined supramolecular architectures from this compound is achieved through spontaneous self-assembly processes. mdpi.commdpi.com This bottom-up approach relies on the programmed information encoded within the molecular components—the 4-chloroisophthalate ligand and the chosen metal ions—to guide their organization into stable, ordered structures. ruben-group.de The process is driven by the formation of coordination bonds between the metal centers and the carboxylate groups, leading to the creation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com
The final structure of the assembled product is highly dependent on a variety of factors, including:
The coordination geometry of the metal ion: Different metals prefer different coordination numbers and geometries (e.g., octahedral, tetrahedral), which directs the spatial arrangement of the ligands. solubilityofthings.com
The structure of the organic ligand: The rigidity, symmetry, and functionality of the 4-chloroisophthalate ligand, including the positioning of its carboxylate groups, are critical. rsc.org
Reaction conditions: Parameters such as temperature, solvent, and the presence of ancillary ligands can significantly influence the thermodynamic and kinetic pathways of the self-assembly process, often leading to different products from the same set of precursors. rsc.orgnih.gov
Directed Assembly in Coordination Polymers
Directed assembly refers to the strategic control over the self-assembly process to target specific topologies and dimensionalities in the resulting coordination polymers. mdpi.com With this compound, this is commonly achieved by introducing secondary organic ligands, often N-donor linkers, into the reaction system. researchgate.netrsc.org These ancillary ligands compete for coordination sites on the metal ion, influencing the final structure in predictable ways.
The solvent system also plays a critical role in directed assembly. Different solvents can influence the solubility of the components, mediate interactions, and even become incorporated into the final structure as guest molecules, thereby affecting the packing and stability of the coordination polymer. researchgate.net The synthesis of a series of cobaltic coordination polymers with 5-iodo-isophthalic acid and bbi in various solvents (DMF, DMAc, ethylene (B1197577) glycol) yielded four different structures, demonstrating the profound impact of the solvent on the self-assembly outcome. researchgate.net
Supramolecular Isomerism and Polymorphism
Supramolecular isomerism occurs when identical chemical components assemble into different structural arrangements or topologies under varying conditions. rsc.orgnih.gov Polymorphism is a specific type of isomerism where a compound crystallizes into two or more different crystal structures. mdpi.com These phenomena are prevalent in the field of coordination polymers and are often influenced by subtle changes in synthesis conditions like temperature, solvent, or reaction time. mdpi.com
In the context of coordination polymers based on isophthalic acid derivatives, structural diversity is a well-documented phenomenon. rsc.orgnih.gov For example, research on lead(II) complexes with a flexible dicarboxylic acid ligand demonstrated the isolation of four different polymorphs by varying the reaction conditions. researchgate.net These polymorphs displayed frameworks ranging from a 2D layer to complex 3D architectures, including an interpenetrating network. researchgate.net
While specific, documented examples of supramolecular isomerism or polymorphism for coordination polymers derived exclusively from this compound are not prevalent in the searched literature, the principles are directly applicable. The combination of the rigid 4-chloroisophthalate backbone with flexible ancillary ligands and the sensitivity of coordination equilibria to external conditions creates a high potential for the formation of isomers and polymorphs. For instance, systematic studies on silver(I) coordination polymers have shown that changing the counter-anion (e.g., NO3−, BF4−, ClO4−) can induce a supramolecular isomerization from a discrete metallacyclic dimer to a 1D sinusoidal coordination polymer. rsc.org Similarly, temperature has been shown to induce isomerism in structures derived from semi-rigid carboxylic acids, leading to either a hydrogen-bonded layer or a helical tube from the same precursors. mdpi.com Given these precedents, it is highly probable that targeted investigations into the crystallization of this compound-based coordination polymers under a range of conditions would reveal a rich landscape of supramolecular isomerism and polymorphism.
Advanced Applications of 4 Chloroisophthalic Acid in Material Science
Gas Separation and Adsorption Technologies
The unique architecture of MOFs derived from 4-chloroisophthalic acid provides a versatile platform for gas separation and adsorption. The precise control over pore size, shape, and surface chemistry allows for the selective capture and separation of different gas molecules.
Carbon Dioxide (CO2) Capture and Storage
MOFs synthesized with this compound are being explored for their potential in carbon capture and storage, a critical technology for mitigating greenhouse gas emissions. The introduction of chlorine atoms into the MOF structure can enhance the affinity for CO2 molecules through electrostatic interactions. acs.org Researchers have developed various MOFs where the pore environment is optimized for CO2 adsorption. For instance, the functionalization of the organic linker, as with 4-Cl-IPA, can lead to increased CO2 uptake capacity and selectivity over other flue gas components like nitrogen. acs.org
Methane (B114726) (CH4) / Nitrogen (N2) Separation
The separation of methane from nitrogen is essential for upgrading natural gas and biogas. mrs-k.or.krmicromeritics.com MOFs containing this compound have shown promise in this application. For example, a novel 2D nanomaterial, CACl-10 (180), was synthesized using this compound and aluminum nitrate (B79036) nonahydrate. researchgate.net This material, when incorporated into a mixed matrix membrane, exhibited a methane permeance of 1647.99 GPU with a CH4/N2 selectivity of 3.1. researchgate.net The presence of specific functional groups and the tailored pore structures in these MOFs can enhance the selective adsorption of methane over nitrogen. nih.govrsc.org Computational studies have screened numerous MOFs for CH4/N2 separation, with ideal selectivities at ambient temperatures ranging from 1.4 to 8.3. nih.gov
Xenon (Xe) / Krypton (Kr) Separation
The separation of noble gases like xenon and krypton is a challenging but important process, particularly in the context of nuclear fuel reprocessing and the production of high-purity gases for industrial applications. acs.orgnovomof.com MOFs offer a promising alternative to the energy-intensive cryogenic distillation method. acs.orgnovomof.com The precise tuning of pore dimensions and surface properties in MOFs, including those synthesized with chlorinated linkers like this compound, can lead to selective adsorption of xenon over krypton. acs.org The slightly larger size and higher polarizability of xenon compared to krypton are key factors that are exploited in the design of these selective adsorbents. acs.orgd-nb.info
For instance, a chlorinated MOF, JXNU-19(Cl), was specifically studied for Xe/Kr separation. acs.org The introduction of chlorine groups was found to influence the adsorption properties, and while its non-chlorinated analogue showed higher Xe uptake, the study highlights the significant role of linker functionalization in tuning the separation performance. acs.org Research has shown that MOFs with optimal pore sizes and strong framework-gas interactions are effective for Xe/Kr separation. acs.orgnih.gov
| Adsorbent | Xe Uptake (mmol g⁻¹) at 293 K, 100 kPa | Kr Uptake (mmol g⁻¹) at 293 K, 100 kPa | Xe/Kr Selectivity (Henry's) at 293 K | Reference |
| Ce-SINAP-1 | 2.02 | 0.67 | 8.24 | nih.gov |
| NU-1801 | 2.79 | ~0.34 | 8.2 | nih.gov |
Hydrogen (H2) Adsorption and Separation
Hydrogen is a clean energy carrier, but its storage and purification remain significant challenges. gyanvihar.orgsigmaaldrich.com MOFs are considered promising materials for hydrogen storage due to their high surface area and tunable porosity. gyanvihar.orgnih.gov While specific data on this compound-based MOFs for hydrogen storage is emerging, the general principles of MOF design for this application are well-established. The goal is to create materials with optimal pore sizes and high binding enthalpies for hydrogen molecules. energy.gov Research has focused on strategies like incorporating open metal sites and functionalizing organic linkers to enhance hydrogen uptake. energy.gov
Membrane Applications in Gas Separation
Membranes fabricated from or incorporating MOFs are a key area of research for energy-efficient gas separations. nih.govuotechnology.edu.iq These membranes can be purely MOF-based or mixed-matrix membranes (MMMs), where MOF particles are dispersed within a polymer matrix. scispace.com The use of MOFs derived from this compound in these applications is an active area of investigation. For example, the aforementioned CACl-10 (180) nanomaterial, synthesized from this compound, was used to create a mixed matrix membrane for CH4/N2 separation. researchgate.net The incorporation of these MOFs can enhance both the permeability and selectivity of the membrane for specific gas pairs. researchgate.netscispace.com
Catalysis and Photocatalysis
The versatility of this compound extends to the development of catalytic and photocatalytic materials. MOFs constructed from this linker can serve as platforms for housing active catalytic sites or can themselves be catalytically active.
MOFs can act as heterogeneous catalysts, offering advantages such as high surface area, tunable active sites, and ease of separation from the reaction mixture. rsc.org The organic linkers and metal nodes can both participate in catalytic processes. While direct examples of this compound in specific catalytic reactions are part of ongoing research, the principles of MOF catalysis are applicable. rsc.org
4-Chloroisophthalate-Based MOFs as Catalysts
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The functionalization of these materials, for instance by incorporating ligands like this compound, allows for the tuning of their catalytic properties. MOFs can act as heterogeneous catalysts, offering advantages such as high surface area, tunable porosity, and the potential for catalyst recovery and reuse. nih.govrsc.org
The catalytic activity of MOFs can originate from several features:
Open Metal Sites: Unsaturated metal centers within the MOF structure can act as Lewis acid sites, activating substrates for chemical reactions. researchgate.net
Functionalized Ligands: The organic linkers themselves can be designed with catalytically active groups. While the chloro group on 4-chloroisophthalate is not typically a catalytic site, its electron-withdrawing nature can influence the electronic properties of the metal centers.
Defect Sites: Imperfections in the crystal structure can create catalytically active sites, such as acidic -OH groups, that are responsible for catalysis. frontiersin.org
Table 1: Examples of Catalytic Applications of MOFs
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Cu-MOF | Click and Knoevenagel Reactions | Mesoporous 2D structure, reusable in aqueous medium. | nih.gov |
| MOF-5 | CO2 Cycloaddition | Catalysis occurs at defect sites in the absence of functional linkers. | frontiersin.org |
| Hf-NU-1000 | CO2 Cycloaddition | Highly accessible Lewis acidic Hf⁴⁺ sites enhance catalytic activity. | frontiersin.org |
Supramolecular Catalytic Activity
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, mimicking the efficiency and selectivity of natural enzymes. nih.govmdpi.com This approach relies on molecular recognition, where a host molecule selectively binds a substrate, and the confined environment of the host-guest complex accelerates a chemical reaction. nih.gov The catalytic process can involve stabilizing transition states, increasing local reactant concentrations, or activating substrates through interactions within a defined cavity. nih.govbhu.ac.in
Macrocyclic hosts like cyclodextrins and calixarenes are classic examples of supramolecular catalysts. nih.govd-nb.info In the context of materials derived from this compound, such as MOFs or coordination cages, the framework itself can act as a supramolecular catalyst. The pores and channels within a 4-chloroisophthalate-based MOF can serve as nanoreactors, providing a confined space where reactions can proceed with enhanced rates and selectivity.
Key principles of supramolecular catalysis relevant to 4-chloroisophthalate systems include:
Substrate Recognition: The size, shape, and chemical nature of the MOF's pores, defined by the 4-chloroisophthalate linker and metal nodes, can selectively bind specific substrates.
Transition State Stabilization: The interior surface of the pores can be engineered to stabilize the transition state of a reaction through electrostatic or hydrogen-bonding interactions.
Proximity Effect: By encapsulating two or more reactants within a pore, their effective concentration is increased, leading to significant rate enhancements. nih.gov
For instance, studies on protonated macrocyclic polyamines have demonstrated their ability to bind ATP and markedly accelerate its hydrolysis, acting as artificial ATPases. bhu.ac.in This activity stems from the formation of an initial complex followed by an intracomplex reaction. bhu.ac.in Similarly, a framework built with 4-chloroisophthalate could be designed to bind and orient substrates, facilitating reactions in a controlled, enzyme-like manner.
Luminescent Materials
The incorporation of this compound into coordination polymers and MOFs has led to the development of novel luminescent materials. The photophysical properties of these materials can originate from the organic ligand, the metal center, or charge transfer between them. mdpi.com
Luminescent Properties of 4-Chloroisophthalate-Based Coordination Polymers
Coordination polymers constructed with aromatic ligands like 4-chloroisophthalate often exhibit intrinsic fluorescence or phosphorescence. mdpi.com The emission properties are influenced by the rigidity of the structure and the coordination environment of the ligand. When the 4-chloroisophthalate ligand is locked into a rigid coordination polymer, its non-radiative decay pathways are often suppressed, leading to an enhancement of its natural luminescence.
The emission characteristics are typically attributed to π-π* or n-π* intraligand transitions. mdpi.com The coordination to a metal ion can shift the emission wavelength compared to the free ligand due to factors like interchromophore coupling and changes in the ligand's electronic structure upon binding. mdpi.com For example, zinc and cadmium coordination polymers based on stilbenedicarboxylic acid, an aromatic dicarboxylate, show strong blue emission in the solid state. mdpi.com Similar behavior can be anticipated for polymers based on 4-chloroisophthalate, where the rigid framework enhances ligand-centered emission.
Lanthanide-Centered Luminescence in MOFs
Lanthanide ions (Ln³⁺) are known for their unique luminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and high color purity. mdpi.commdpi.com However, the direct excitation of Ln³⁺ ions is often inefficient due to their low absorption cross-sections. mdpi.com To overcome this, MOFs utilize the "antenna effect," where the organic linker, such as 4-chloroisophthalate, absorbs excitation energy and efficiently transfers it to the central lanthanide ion, which then emits light. acs.org
The suitability of this compound as an antenna ligand depends on the energy level of its triplet state relative to the emissive energy level of the lanthanide ion. For efficient energy transfer, the triplet state of the ligand must be slightly higher in energy than the accepting level of the Ln³⁺ ion. This allows for the population of the lanthanide's excited state, leading to its characteristic emission. acs.org The combination of different lanthanide ions within a single MOF structure can even lead to materials with tunable colors or white-light emission. mdpi.comnih.gov
Table 2: Characteristic Emission of Lanthanide Ions in MOFs
| Lanthanide Ion | Emitted Color | Typical Electronic Transition | Reference |
|---|---|---|---|
| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷Fⱼ | researchgate.netmdpi.com |
| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷Fⱼ | mdpi.com |
| Samarium (Sm³⁺) | Orange/Red | ⁴G₅/₂ → ⁶Hⱼ | nih.gov |
| Dysprosium (Dy³⁺) | Yellow/Blue | ⁴F₉/₂ → ⁶Hⱼ | nih.gov |
Fluorescent Sensing Applications (e.g., Cu²⁺ ions)
Luminescent MOFs (LMOFs) are excellent candidates for chemical sensors due to their porous nature and sensitive luminescent response to the presence of specific analytes. mdpi.comrsc.org The detection mechanism often involves luminescence quenching or enhancement upon interaction of the analyte with the MOF's framework.
Coordination polymers and MOFs based on 4-chloroisophthalate can be designed as fluorescent sensors. For example, the detection of copper(II) ions (Cu²⁺) is a significant area of research. A luminescent framework could selectively bind Cu²⁺ ions within its pores or at its surface. This interaction can lead to a quenching of the material's fluorescence through mechanisms like electron or energy transfer, allowing for the quantitative detection of the ion. mdpi.com The selectivity of such sensors arises from the specific binding affinity between the framework's active sites and the target analyte. rsc.org The development of "turn-on" or "turn-off" fluorescent probes based on specific chemical reactions with the analyte can achieve very high selectivity and sensitivity. rsc.orgmdpi.com
Other Emerging Applications
The unique properties of this compound and its derivatives are being explored in other advanced applications, primarily in the development of high-performance materials.
High-Performance Polymers: The dimethyl ester of this compound serves as a monomer in the synthesis of high-performance polyesters and polyamides. vulcanchem.com The presence of the chlorine atom, with its electron-withdrawing nature, can enhance the thermal stability and chemical resistance of the resulting polymers. vulcanchem.comabbeypolymers.co.uk These polymers are sought after for applications in demanding environments, such as in the aerospace and automotive industries, where materials must withstand high temperatures and mechanical stress. highperformancepolymer.co.ukwikipedia.org
Separation Science: The well-defined and tunable pore structures of MOFs make them promising materials for separation technologies. nih.govscispace.com MOFs based on this compound could be developed into membranes or adsorbents for gas separation (e.g., CO₂ capture) or the separation of molecules in the liquid phase. mdpi.comsepscience.comsepscience.com The selectivity would be governed by the pore size and the chemical affinity of the framework's interior surface for specific molecules.
Sensors (e.g., Anion and Cation Sensing)
This compound serves as a critical organic linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) designed for chemical sensing. researchgate.netresearchgate.net The acid, typically in its deprotonated form as the 4-chloroisophthalate (4-Cl-ip or cpa²⁻) anion, coordinates with metal ions to create multidimensional networks. researchgate.net The resulting framework's properties, including its porosity, stability, and luminescent characteristics, are harnessed for the detection of various analytes. nih.govmdpi.com
Research has demonstrated the synthesis of several coordination polymers using this compound as a ligand. For example, a cobalt(II) complex, [Co(bbi)(4-Cl-ip)]n, was successfully synthesized, forming a three-dimensional coordination polymer. researchgate.net While this particular study focused on structural and thermal properties, the creation of such frameworks is a prerequisite for their use in sensing. Studies on analogous isophthalate-based frameworks show high sensitivity for detecting metal ions and nitroaromatic compounds. rsc.org The functionalization provided by the chloro group on the isophthalic acid linker can modulate the electronic properties and pore environment of the resulting framework, thereby fine-tuning its selectivity and sensitivity towards specific analytes. nih.gov
| Complex Synthesized with this compound | Metal Center | Auxiliary Ligand | Dimensionality | Potential Application | Reference |
|---|---|---|---|---|---|
| [Co(bbi)(4-Cl-ip)]n | Cobalt (Co) | bbi (1,1′-(1,4-butanediyl)bis(imidazole)) | 3D | Framework for Functional Materials (e.g., Sensors) | researchgate.net |
| Eu, Nd, and Pr Coordination Polymers | Europium (Eu), Neodymium (Nd), Praseodymium (Pr) | Not specified in abstract | Not specified | Luminescent Sensing | researchgate.net |
Adsorbents for Dyes and Contaminants
The same class of materials derived from this compound—coordination polymers and MOFs—also shows significant promise as high-performance adsorbents. researchgate.net Adsorption is a surface phenomenon where molecules from a fluid phase (in this case, contaminants in water) bind to the surface of a solid adsorbent. rsc.org The high porosity and large surface area of MOFs make them exceptionally effective for trapping and removing pollutants like synthetic dyes from wastewater. researchgate.netnih.gov
The efficacy of an adsorbent depends on its surface chemistry, pore structure, and interaction with the target pollutant. kaust.edu.sa By using this compound as a linker, it is possible to construct frameworks with specific pore sizes and chemical environments tailored for capturing target contaminants. The synthesis of coordination polymers using the this compound anion has been reported in literature that discusses the application of such materials in the rapid adsorption of dyes. researchgate.net
For instance, lead-based coordination polymers using the related isophthalic acid have been shown to be effective in the photocatalytic degradation of methylene (B1212753) blue, a common industrial dye. nih.gov The incorporation of the chloro-group in this compound can enhance the adsorptive or catalytic properties of the final material through modified electronic interactions. The resulting anionic frameworks can be particularly effective at adsorbing cationic dyes through electrostatic attraction. researchgate.net
| Material Type | Key Component | Target Contaminant | Mechanism | Reference |
|---|---|---|---|---|
| Anionic Porous Metal-Organic Framework | This compound anion (as a potential linker) | Dyes (e.g., Cationic Dyes) | Adsorption | researchgate.net |
| Lead(II) Coordination Polymer | Isophthalic acid (related precursor) | Methylene Blue (Dye) | Photocatalytic Degradation | nih.gov |
Antimicrobial Applications
A significant application of this compound is in the synthesis of metal complexes with antimicrobial properties. researchgate.net The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. ajol.info Metal complexes often exhibit enhanced biological activity compared to their constituent organic ligands alone, a phenomenon explained by concepts such as Overtone's concept and Tweedy's chelation theory. mdpi.com
According to chelation theory, the coordination of an organic ligand to a metal ion reduces the polarity of the metal ion and increases the lipophilicity of the entire complex. mdpi.commdpi.com This increased lipid solubility allows the complex to penetrate the lipid membranes of microorganisms, such as bacteria, more effectively. Once inside, the complex can disrupt vital cellular processes, such as enzyme function or DNA synthesis, leading to the inhibition of microbial growth or cell death. nih.gov
A study detailing the synthesis of four coordination polymers based on halogenated isophthalic acids reported that the complex [Co(bbi)(4-Cl-ip)]n , which contains this compound as a ligand, demonstrated perceptible antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This finding underscores the potential of using this compound to create novel coordination compounds as a new class of antimicrobial agents. rsc.org
| Complex | Metal Center | Organic Ligands | Observed Activity | Reference |
|---|---|---|---|---|
| [Co(bbi)(4-Cl-ip)]n | Cobalt (Co) | This compound, 1,1′-(1,4-butanediyl)bis(imidazole) | Antibacterial activity against Gram-positive and Gram-negative bacteria | researchgate.net |
Applications in Advanced Microporous Polymers
This compound is utilized as a key organic linker in the fabrication of advanced microporous polymers with applications in membrane-based separations. uts.edu.au Specifically, it has been used to synthesize metal-induced order microporous polymers (MMPs). uts.edu.au In one synthesis, this compound was used as a small organic linker along with a polymer such as polyvinylamine (PVAm) and metal ions like copper (Cu²⁺) or zinc (Zn²⁺). uts.edu.au
The process involves the carboxyl groups of this compound coordinating with the metal ions, forming unit cells that then self-assemble along the polymer chains. uts.edu.au This method creates a microporous structure within the polymer matrix. These MMPs have been incorporated into thin-film composite (TFC) membranes, which are critical for energy-efficient gas separations, such as post-combustion CO₂ capture. uts.edu.au The inclusion of these structures within the membrane can enhance both gas permeance and selectivity, for example, in separating CO₂ from N₂. uts.edu.au The use of rigid linkers like this compound is essential for creating the permanent microporosity needed for effective molecular sieving. kaust.edu.sa
| Polymer Type | Components | Application | Function of this compound | Reference |
|---|---|---|---|---|
| Metal-Induced Order Microporous Polymer (MMP) | Polyvinylamine (PVAm), this compound, Cu²⁺ or Zn²⁺ | Thin-Film Composite Membranes for CO₂/N₂ Separation | Organic Linker | uts.edu.au |
Theoretical and Computational Studies of 4 Chloroisophthalic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.comrsc.org It is used to determine optimized geometries, reaction energies, and various electronic parameters.
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations are employed to analyze the distribution of electrons and the nature of molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org
For analogous compounds like isophthalic acid (IPA) and its substituted derivatives, DFT calculations have been performed to understand their electronic properties. For instance, a study on 5-amino and 5-azido isophthalic acid used the B3LYP functional with the 6-311++G(d,p) basis set to analyze their ground state structure and reactivity. researchgate.net Similar calculations on 4-Chloroisophthalic acid would elucidate how the chloro-substituent influences the electron density distribution on the aromatic ring and the acidity of the carboxylic groups. The electron-withdrawing nature of the chlorine atom is expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted isophthalic acid.
Another advanced computational approach applied to isophthalic acid involves multiconfigurational calculations (MS-CASPT2) to investigate the deactivation mechanisms from excited electronic states, which is crucial for understanding photophysical properties like fluorescence and phosphorescence. crespootero.uk
Table 1: Representative DFT-Calculated Electronic Properties for Isophthalic Acid Analogues (Note: This table presents data for analogous compounds to illustrate typical results from DFT calculations, as specific data for this compound is not readily available in the literature.)
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Isophthalic Acid | B3LYP/6-311++G(d,p) | -8.01 | -1.85 | 6.16 | researchgate.net |
| 5-Hydroxyisophthalic Acid | DFT | - | - | - | science.gov |
| 5-Aminoisophthalic Acid | DFT | - | - | - | researchgate.net |
DFT is also instrumental in quantifying the strength of intermolecular interactions, such as hydrogen bonding, which is fundamental to the crystal structure and assembly of this compound. The molecule features both hydrogen bond donors (carboxylic hydrogens) and acceptors (carbonyl and chloro groups), allowing for the formation of complex networks.
Computational studies on isophthalic acid derivatives have explored these interactions in detail. For example, the hydrogen-bonding energy in amide-substituted isophthalic acids is approximately 10 kJ mol⁻¹, a value crucial for the formation of their molecular assemblies. rsc.org For this compound, DFT can be used to calculate the binding energies of different possible dimer conformations and larger clusters, predicting the most stable arrangements in the solid state. Furthermore, when used as a linker in Metal-Organic Frameworks (MOFs), DFT calculations can determine the coordination stability and the nature of the bond between the carboxylate groups and the metal centers. crespootero.uk
Electronic Structure Analysis
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time evolution of atomic positions and predict macroscopic properties from microscopic interactions. mdpi.com
For systems involving this compound, MD simulations can be used to explore various phenomena:
Conformational Dynamics: To understand the flexibility of the molecule, particularly the rotation of the carboxylic acid groups relative to the benzene (B151609) ring.
Solvation: To model how the molecule interacts with different solvents, which is key to predicting solubility and crystallization behavior.
Behavior in Complex Environments: In applications like polymers or biological systems, MD can simulate how this compound interacts with other components. For instance, reactive MD simulations have been used to study the degradation of polymers where isophthalic acid is a product, providing insights into reaction pathways. acs.org Similarly, MD simulations have elucidated the interactions of isophthalic acid derivatives with biological targets like enzymes or lipid membranes. mdpi.commdpi.com
A typical MD simulation involves defining a force field (e.g., PCFF, CHARMM, AMBER) that describes the inter- and intramolecular forces, placing the molecule in a simulation box (often with solvent), and integrating Newton's equations of motion over time. rsc.org
Computational Modeling of Gas Adsorption and Diffusion
This compound can be used as an organic linker to create porous materials like Metal-Organic Frameworks (MOFs) for applications in gas storage and separation. rsc.org Computational methods, particularly Grand Canonical Monte Carlo (GCMC) simulations, are vital for predicting and understanding the gas adsorption properties of these materials.
In a GCMC simulation, the porous material is represented as a rigid or flexible framework, and gas molecules are inserted, deleted, or moved within the pores to simulate the adsorption process at a given temperature and pressure. This allows for the calculation of adsorption isotherms, which show the amount of gas adsorbed as a function of pressure, and the isosteric heat of adsorption, which indicates the strength of the gas-framework interactions.
Studies on MOFs containing isophthalate (B1238265) moieties have demonstrated the utility of this approach for evaluating their performance in methane (B114726) storage and purification. rsc.org For a hypothetical MOF constructed from this compound, simulations could predict its capacity and selectivity for gases like CO₂, CH₄, or H₂. The presence of the chlorine atom could influence the adsorption properties through specific interactions with certain gas molecules.
Table 2: Representative Gas Adsorption Data for a MOF with Isophthalate Moieties (Note: This table shows experimental data for a related system to illustrate the type of information obtained from adsorption studies.)
| Gas | Kinetic Diameter (Å) | Polarizability (10⁻²⁵ cm³) | Adsorption Capacity (cm³/g at STP) | Reference |
|---|---|---|---|---|
| CH₄ | 3.76 | 25.93 | - | rsc.org |
| CO₂ | 3.3 | 29.11 | - | rsc.org |
| C₂H₆ | 4.44 | 44.3-44.7 | - | rsc.org |
Conformational Analysis and Molecular Structure Optimization
Even a relatively rigid molecule like this compound has conformational flexibility, primarily related to the orientation of its two carboxylic acid groups. These groups can rotate around the C-C single bond connecting them to the aromatic ring. The relative orientation of the -COOH groups (e.g., syn or anti with respect to the C-H bonds) affects the molecule's dipole moment and its ability to form intermolecular hydrogen bonds.
Computational methods are used to explore the potential energy surface (PES) of the molecule. researchgate.net This is often done by systematically changing key dihedral angles and performing energy minimization at each step using quantum mechanics methods like DFT. mdpi.comresearchgate.net The result is a map of energy as a function of conformation, which identifies the low-energy, stable conformers and the energy barriers between them. This information is crucial for understanding which structures are likely to be present at a given temperature and how they might pack in a crystal.
For example, studies on isophthalic acid derivatives have used potential energy scans to identify the most stable conformers, which is a critical step in understanding their properties and behavior in materials like liquid crystals. mdpi.comresearchgate.net
Predictive Modeling for Material Properties and Applications
Computational models can be developed to predict key physicochemical properties of this compound and the materials derived from it. This approach, often leveraging quantitative structure-property relationship (QSPR) models or machine learning, can accelerate materials discovery by screening candidates before synthesis.
A key property for any chemical compound is its solubility in various solvents. Predictive models like the Jouyban-Acree model have been successfully used to correlate and predict the solubility of isophthalic acid in mixed solvent systems based on experimental data. researchgate.net Similar models could be developed for this compound to aid in its purification and processing.
For applications in polymer science, molecular dynamics simulations can be used to predict material properties like the glass transition temperature (Tg), density, and mechanical strength of polymers incorporating this compound as a monomer. rsc.org These predictive studies can guide the design of new polymers with desired thermal and mechanical properties.
Environmental and Sustainability Aspects of 4 Chloroisophthalic Acid Research
Degradation and Transformation Pathways
Understanding how 4-Chloroisophthalic acid and materials derived from it break down in the environment is crucial for assessing their long-term impact. Key degradation pathways include decarboxylation and hydrolysis.
Hydrolytic Stability of Materials
The hydrolytic stability of materials, particularly polymers, derived from this compound is a critical factor in their environmental persistence and durability. specialchem.com Hydrolysis is a chemical reaction in which water breaks down a compound. specialchem.com The rate of hydrolysis can be influenced by factors such as pH, temperature, and the chemical structure of the polymer. specialchem.com
Polymers synthesized using aromatic diacids like this compound are often valued for their thermal and chemical resistance. nih.gov However, the ester linkages in polyesters are susceptible to hydrolysis, which can lead to a decrease in molecular weight and a loss of mechanical properties. specialchem.comnih.gov The presence of a chlorine atom on the aromatic ring can influence the hydrolytic stability.
Role in Environmental Remediation (e.g., CO2 capture)
Materials derived from this compound have shown potential in environmental remediation applications, most notably in the capture of carbon dioxide (CO₂). osti.govberkeley.edu The development of efficient and cost-effective CO₂ capture technologies is a critical strategy for mitigating climate change. osti.gov
Porous materials are essential for CO₂ capture, providing a high surface area for gas adsorption. mdpi.commdpi.com Research has explored the use of various materials, including activated carbons, zeolites, and metal-organic frameworks (MOFs), for this purpose. osti.govmdpi.com
In this context, polymers and frameworks synthesized from monomers like this compound can be designed to have specific porosities and chemical functionalities that enhance CO₂ affinity. While specific studies focusing solely on this compound-based materials for CO₂ capture are not extensively detailed in the provided results, the broader class of aromatic carboxylic acids is integral to the synthesis of MOFs and other porous polymers investigated for carbon capture. The functionalization of these materials, for example with amine groups, can further increase their CO₂ capture efficiency. berkeley.edu
Sustainability in Synthesis and Application
The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. acs.org The sustainability of this compound can be evaluated from its synthesis to its final application.
The synthesis of this compound itself and its derivatives, such as dimethyl 4-chloroisophthalate, typically involves standard organic chemistry reactions. vulcanchem.com For instance, the esterification of this compound with methanol (B129727) is a common method to produce the dimethyl ester. vulcanchem.com To improve the sustainability of these processes, chemists can explore the use of renewable feedstocks, less hazardous reagents, and more energy-efficient reaction conditions, such as conducting reactions at ambient temperature and pressure. acs.orgresearchgate.net
The European Union's 'safe and sustainable by design' (SSbD) framework encourages the development of chemicals and materials that are inherently safer and have a minimal environmental impact throughout their lifecycle. europa.eueuropa.eu This involves considering the potential hazards of the chemical, exposure risks, and a full life-cycle assessment. europa.eu Applying this framework to this compound would involve a thorough evaluation of its production, use, and end-of-life stages to identify opportunities for improved sustainability. europa.eu
Potential for Bioremediation of Derivatives
Bioremediation utilizes microorganisms to break down environmental pollutants. nih.govmdpi.com While there is limited direct information on the bioremediation of this compound itself, research on the microbial degradation of related chlorinated aromatic compounds provides insights into potential pathways.
For example, the bacterium Arthrobacter chlorophenolicus A6 can degrade high concentrations of 4-chlorophenol (B41353), a related compound. nih.gov The degradation pathway involves the oxidation of 4-chlorophenol to 4-chlorocatechol, followed by ring cleavage. nih.gov Similarly, various bacteria have been identified that can degrade naphthalene (B1677914) and its derivatives, which are also aromatic compounds. frontiersin.org
The potential for bioremediation of derivatives of this compound would depend on the ability of microbial enzymes to attack the chlorinated aromatic ring and the carboxylic acid groups. The presence of the chloro-substituent can make the aromatic ring more resistant to microbial attack. However, some microorganisms have evolved specific enzymatic systems to deal with chlorinated compounds. nih.govfrontiersin.org Further research would be needed to isolate and characterize microbial strains capable of degrading this compound and its derivatives and to understand the metabolic pathways involved.
Future Research Directions and Perspectives
Exploration of Novel Metal Centers and Ligand Combinations
The versatility of 4-chloroisophthalic acid as a ligand invites the exploration of a wider array of metal centers beyond those already studied. While coordination polymers have been synthesized with metals like cobalt (Co), manganese (Mn), cadmium (Cd), europium (Eu), neodymium (Nd), and praseodymium (Pr), there is vast potential in incorporating other metal ions from across the periodic table. researchgate.netresearchgate.net Introducing novel metal centers could lead to materials with unique electronic, magnetic, and catalytic properties. For instance, employing heavier transition metals or different lanthanides could yield frameworks with enhanced luminescent or magnetic behaviors. researchgate.net
Furthermore, the creation of heterometallic or mixed-metal-organic frameworks (MOFs) using this compound is a compelling research avenue. The precise arrangement of multiple metal ions within a single framework can lead to synergistic effects, resulting in properties that are not attainable with single-metal systems.
In addition to new metal centers, the use of this compound in conjunction with other organic ligands (co-ligands or mixed linkers) presents a powerful strategy for tuning the structure and properties of the resulting materials. nih.govsemanticscholar.org The selection of co-ligands with varying lengths, geometries, and functionalities can systematically control the dimensionality, porosity, and chemical environment of the coordination polymers. nih.govmdpi.com For example, combining the rigidity of this compound with flexible N-donor co-ligands could generate novel network topologies with dynamic properties. This dual-ligand strategy is a key approach for constructing new MOFs with tailored architectures. rsc.org
Development of Multi-Functional Materials
A significant future direction is the deliberate design of multi-functional materials where this compound-based frameworks perform several roles simultaneously. psu.edu Research has already demonstrated that coordination polymers can possess intriguing properties for applications in magnetism, luminescence, catalysis, gas storage, and sensing. nih.govsemanticscholar.org The focus will shift towards integrating multiple functionalities into a single, robust material.
For example, a luminescent MOF derived from this compound could also be engineered to have catalytic activity. researchgate.net This could be achieved by selecting a catalytically active metal center or by functionalizing the ligand itself. Such materials could offer the ability to monitor a catalytic reaction in real-time through changes in luminescence. Another area of interest is the development of porous materials that combine gas separation capabilities with chemical sensing for specific analytes. nih.govresearchgate.net The chlorine substituent on the isophthalic acid backbone can be exploited to fine-tune interactions with guest molecules, potentially leading to materials with high selectivity for CO2 capture or the separation of other important industrial gases. uts.edu.au
The creation of two-dimensional (2D) nanomaterials from 3D frameworks, as has been demonstrated with related systems, opens up possibilities for applications in membrane-based gas separation. researchgate.net Materials derived from this compound could be designed to be both highly permeable and selective, addressing key challenges in industrial gas purification. uts.edu.auresearchgate.net
Scalable Synthesis and Industrial Applications
For any promising material to transition from the laboratory to industrial use, the development of scalable and cost-effective synthesis methods is paramount. thieme.de Future research must address the challenges of producing large quantities of this compound-based materials while maintaining high purity, crystallinity, and consistent performance. Current solvothermal and hydrothermal synthesis methods, while effective at the lab scale, may need to be adapted or replaced with more industrially viable processes like continuous flow synthesis or mechanochemical methods. nih.govsigmaaldrich.com
A key challenge in the industrial application of MOFs and coordination polymers is their translation into practical forms, such as robust membranes for separations. uts.edu.aukaust.edu.sa Overcoming issues like the scalable production of defect-free membranes and ensuring long-term operational stability under industrial conditions (e.g., in the presence of water vapor and other flue gas components) will be a major focus. uts.edu.au Research into creating composite materials, such as mixed-matrix membranes where the this compound-based material is embedded within a processable polymer, could provide a viable path to industrial application. researchgate.net The ultimate goal is to develop materials and processes that are economically viable for applications such as post-combustion carbon capture. uts.edu.au
In-depth Mechanistic Studies of Material Performance
To guide the rational design of new materials, a fundamental understanding of how their structure dictates their function is essential. Future research will require in-depth mechanistic studies to elucidate the structure-property relationships in materials derived from this compound. This involves moving beyond simple characterization to detailed investigations of the dynamic processes that govern their performance.
For applications in gas separation and storage, for example, it is crucial to understand the precise interactions between the framework and the gas molecules. acs.org Computational modeling, coupled with experimental techniques, can reveal the preferred binding sites, adsorption energies, and diffusion pathways for different gases. Understanding how the chlorine functional group influences these interactions is of particular importance. acs.org In catalysis, mechanistic studies would focus on identifying the active sites, understanding the reaction pathways, and determining the factors that control catalytic efficiency and selectivity. mdpi.com Advanced in-situ characterization techniques, which allow for the observation of the material under working conditions, will be invaluable in these efforts.
Integration with Artificial Intelligence and Machine Learning in Material Design
The vast number of potential combinations of metal centers and organic ligands makes the traditional trial-and-error approach to materials discovery inefficient. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. rsc.orgresearchgate.net By training algorithms on existing datasets of material structures and properties, ML models can predict the performance of hypothetical materials, allowing researchers to focus their synthetic efforts on the most promising candidates. researchgate.netrsc.org
In the context of this compound, AI and ML can be used to screen vast virtual libraries of potential MOF structures for desired properties, such as high CO2 uptake or specific catalytic activity. arxiv.org Generative models, a type of AI, can even propose entirely new, de novo material structures that are optimized for a specific function. youtube.com This inverse design approach, where the desired properties are specified first, represents a paradigm shift from traditional forward-looking discovery methods. arxiv.org The integration of AI and ML with automated synthesis platforms could eventually lead to autonomous systems for materials discovery, dramatically accelerating the development of new materials based on this compound for a wide range of applications.
Q & A
Q. How should researchers handle conflicting data on the environmental persistence of this compound in biodegradation studies?
- Methodological Answer : Apply cluster analysis to identify variables (e.g., microbial consortia, pH) causing discrepancies. Use LC-MS/MS to quantify degradation intermediates and perform ANOVA to assess statistical significance. Report confidence intervals (95%) and effect sizes to contextualize findings .
Q. What statistical methods are appropriate for correlating the electronic properties of this compound derivatives with their catalytic performance?
- Methodological Answer : Multivariate regression analysis linking Hammett constants (σ) or calculated partial charges (via NBO analysis) to turnover frequencies (TOF). Include cross-validation (k-fold) to avoid overfitting. Principal component analysis (PCA) reduces dimensionality in datasets with >10 variables .
Experimental Design
Q. How to design a study investigating the photostability of this compound under UV irradiation?
- Methodological Answer : Use a solar simulator (AM 1.5G spectrum) with irradiance calibrated to 1000 W/m². Sample preparation: dissolve in acetonitrile/water (1:1) to mimic environmental conditions. Monitor degradation via UV-Vis (200–400 nm) and ESI-MS. Include control experiments with radical scavengers (e.g., tert-butanol for •OH) to identify degradation mechanisms .
Literature and Methodology Integration
Q. What systematic review strategies ensure comprehensive coverage of recent advancements in this compound applications?
- Methodological Answer : Use Boolean search strings in SciFinder/Web of Science: (this compound) AND (MOF OR catalysis OR drug delivery). Filter by citation count (>10) and publication date (last 5 years). Apply PRISMA guidelines for screening and data extraction. Highlight methodological trends (e.g., green synthesis) in a SWOT analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
